BenchChemオンラインストアへようこそ!

1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime

Pharmaceutical impurity reference standard HPLC purity Etoricoxib impurity 23

1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime (CAS 1810761-43-3) is a low-molecular-weight (304.36 g/mol) heterocyclic oxime ether formally designated as Etoricoxib EP Impurity D / Impurity It belongs to the class of pharmaceutical impurity reference standards used to support abbreviated new drug applications (ANDAs) and commercial quality control of the COX-2 selective NSAID etoricoxib. The compound is supplied as a fully characterized neat solid with detailed spectroscopic and chromatographic documentation compliant with regulatory guidelines.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
Cat. No. B12957185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=NO)CC2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C15H16N2O3S/c1-11-3-6-13(10-16-11)15(17-18)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10,18H,9H2,1-2H3/b17-15-
InChIKeyGYTLYWQDGKQKLH-ICFOKQHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime Procurement & Application Baseline


1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime (CAS 1810761-43-3) is a low-molecular-weight (304.36 g/mol) heterocyclic oxime ether formally designated as Etoricoxib EP Impurity D / Impurity 23. It belongs to the class of pharmaceutical impurity reference standards used to support abbreviated new drug applications (ANDAs) and commercial quality control of the COX-2 selective NSAID etoricoxib. The compound is supplied as a fully characterized neat solid with detailed spectroscopic and chromatographic documentation compliant with regulatory guidelines [1]. Its principal value proposition is as a quantified, traceable impurity marker for analytical method validation and batch release testing, rather than as a bioactive molecule.

Why Generic Etoricoxib Impurity Reference Standards Cannot Replace 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime


In-class etoricoxib impurity reference materials (e.g., Etoricoxib Impurity D / Ketosulfone, CAS 221615-75-4) cannot substitute for this specific oxime standard because the two compounds are chemically distinct species—ketone vs. oxime—leading to different HPLC retention times, mass fragmentation patterns, and NMR signatures [1][2]. In USP/EP compliant impurity profiling, each specified impurity requires its own identity-confirmed, purity-qualified reference standard; using a different impurity standard introduces risk of misidentification, inaccurate quantitation, and potential regulatory citation. The oxime impurity arises from a specific synthetic side reaction (incomplete reduction or oximation of the ketone intermediate), and its control is mandated in certain pharmacopeial monographs. Thus, analytical and regulatory requirements demand exact chemical identity matching—not merely class-level similarity.

Head-to-Head Quantitative Evidence: 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime vs. Closest In-Class Analogs


HPLC Purity: 98% Specification vs. Competitor 95% Default Standard

One supplier (SINCO Pharmachem) certifies this oxime impurity at 98% HPLC purity, while a competing provider (Molcoo) issues its default standard at 95% HPLC purity . A 3-percentage-point purity advantage directly translates into lower unknown impurity burden, reducing the risk of interference in quantification and improving accuracy when the standard is used at low concentrations (e.g., 0.1% impurity specification limit).

Pharmaceutical impurity reference standard HPLC purity Etoricoxib impurity 23

Chemical Structure Differentiation: Oxime vs. Ketone (Impurity D) – Impact on HPLC Retention and MS Identification

The oxime (MW 304.36, C15H16N2O3S) differs from the corresponding ketone Etoricoxib Impurity D (MW 289.35, C15H15NO3S) by replacement of a carbonyl oxygen with a hydroxyimino group (+NOH, +15 Da). This structural change increases hydrogen-bonding capacity (HBD count: 1 vs. 0; HBA count: 5 vs. 4) and alters logP, resulting in a distinct HPLC retention time under standard reversed-phase conditions [1]. Conflation of the oxime with the ketone impurity standard can cause false positive/negative identification in routine impurity profiling by HPLC and LC-MS.

Chromatographic selectivity Impurity profiling LC-MS identification

Comprehensive Characterization Package: 5–8 Spectroscopic/Chromatographic Data Types vs. Basic 3–4 Data Types

Certain suppliers provide a standard characterization package containing HPLC chromatogram, 1H NMR, and MS (mass spectrum) as the default three-document set (Molcoo). In contrast, SINCO Pharmachem’s technical data sheet for this oxime additionally offers optional C-NMR, IR, UV, TGA, and quantitative NMR (qNMR) . The availability of qNMR and TGA is particularly valuable for laboratories that require orthogonal purity determination or need to exclude residual solvents and water content for mass balance calculations in regulatory submissions.

Reference standard characterization COA documentation Regulatory filing support

Pharmacopeial Traceability: USP/EP Back-Reference Availability vs. Non-Traceable Commercial Standards

Suppliers including SynZeal and Axios Research explicitly state that this oxime can be provided with further traceability against USP or EP pharmacopeial standards, a claim not uniformly made for all commercial etoricoxib impurity standards [1]. Pharmacopeial traceability enables direct calibration against official compendial methods, reducing the need for extensive cross-validation when transitioning from R&D to QC release testing.

Pharmacopeial reference standard USP traceability EP impurity standard

Application Scenarios Where 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime Delivers Verifiable Advantage


Method Validation for Quantitation of Specified Impurities in Etoricoxib Drug Substance

The oxime, as Etoricoxib EP Impurity D/Impurity 23, is a specified impurity in several pharmacopeial monographs. Analytical method validation per ICH Q2(R1) requires a reference standard with confirmed identity and quantifiable purity. The 98% HPLC purity standard with comprehensive characterization (NMR, MS, optional qNMR) provides a lower uncertainty baseline for linearity, accuracy, and precision experiments compared to a 95% purity alternative. Its oxime-specific structure ensures correct peak identification in HPLC impurity profiles, preventing misassignment with the ketone Impurity D [1].

Stability-Indicating Method Development and Forced Degradation Studies

In forced degradation studies of etoricoxib under oxidative, thermal, or photolytic conditions, the oxime may appear as a process-specific or degradation-related impurity. Having a fully characterized oxime standard enables accurate tracking and quantification of this impurity in stability samples, which is essential for establishing shelf-life specifications and impurity limits per ICH Q1A(R2) . The standard's pharmacopeial traceability further supports seamless method transfer to QC laboratories [1].

ANDA/DMF Filing Support and Regulatory Query Response

Generic drug applicants filing ANDAs for etoricoxib must characterize and control all specified impurities. The availability of a CoA with multiple orthogonal purity data (HPLC, qNMR, TGA) strengthens the mass balance argument in the impurity section of the DMF. If a regulatory reviewer questions the quantification of the oxime impurity, the supplier's option for USP/EP traceability [1] can be invoked to demonstrate that the in-house standard is metrologically linked to the official compendial standard, satisfying ASTM E29 and USP <1010> guidelines on analytical data comparability.

Chromatographic System Suitability Testing and Peak Identification

For QC laboratories running etoricoxib release testing, the oxime standard can be used to spike drug substance samples to confirm relative retention time (RRT) and peak purity in the HPLC impurity method. Its distinct retention time relative to the ketone impurity [1] makes it an unambiguous marker for system suitability. The ability to purchase the standard in multiple pack sizes (5 mg to 100 mg) [2] allows laboratories to scale procurement according to testing frequency, avoiding waste from single-size bulk purchases.

Quote Request

Request a Quote for 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.